molecular formula C26H28N4O3 B607047 Del-22379 CAS No. 181223-80-3

Del-22379

Cat. No. B607047
M. Wt: 444.55
InChI Key: INQUULPXCZAKMS-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .


Synthesis Analysis

A structure–activity relationship study of Del-22379 was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .


Molecular Structure Analysis

The chemical formula of Del-22379 is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .


Chemical Reactions Analysis

Del-22379 has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .


Physical And Chemical Properties Analysis

Del-22379 is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .

Scientific Research Applications

  • Cancer Research and Treatment : Del-22379 has been identified as a promising compound in cancer research. It disrupts ERK dimerization, a process significant in the RAF-MEK-ERK pathway, which is crucial for various cellular signals from growth to death and is implicated in many malignancies. Del-22379's ability to prevent ERK dimerization, particularly in cancer cells with mutations in BRAF or RAS, suggests its potential in treating these cancers. Notably, it was found to reduce cancer progression in mice models and showed increased apoptosis in cancer cells, indicating its effectiveness in limiting cancer progression while potentially reducing side effects associated with ERK-targeted therapies (Herrero et al., 2015).

  • Structure-Activity Relationship Studies : A structure-activity relationship study of Del-22379 has been conducted to understand its effectiveness in inhibiting ERK dimerization. This research involved designing and synthesizing analogues of Del-22379 and evaluating their impact on tumor cell lines. Such studies are crucial for enhancing the compound's safety and effectiveness in cancer treatment (Yang et al., 2020).

Safety And Hazards

Del-22379 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUULPXCZAKMS-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Del-22379

Citations

For This Compound
66
Citations
Y Yang, Y Zhou, L Tao, T Yang, Y Zhao, Y Luo - Molecular Diversity, 2021 - Springer
… Compound DEL-22379 obtained from purchasing or synthesized was a Z/E mixture (Z/E = 3/… E isomers of DEL-22379 would possess a higher potency. The Z/E mixed DEL-22379 was …
Number of citations: 3 link.springer.com
A Aparicio Rey - 2021 - repositorio.unican.es
… ERK dimerization, which they called DEL-22379. This drug presented several antineoplastic … of DEL-22379 in lung adenocarcinoma, in both cell culture and chick embryo animal model. …
Number of citations: 0 repositorio.unican.es
MA Zaballos, A Acuña-Ruiz, M Morante… - Cellular and Molecular …, 2022 - Springer
… We also assessed the impact of DEL-22379 on the transcriptional landscape of ATC cell lines using RNA-sequencing and evaluated its therapeutic efficacy in an orthotopic mouse …
Number of citations: 5 link.springer.com
S Prabakaran - Science Signaling, 2015 - science.org
… The inhibition of ERK dimerization by DEL-22379 was confirmed in … that DEL-22379 bound to ERK2 at a groove within the dimerization interface. HEK293 cells exposed to DEL-22379 …
Number of citations: 0 www.science.org
AS Karra, CA Taylor, CA Thorne, MH Cobb - Cancer Cell, 2015 - cell.com
… DEL-22379 as a small molecule capable of inhibiting ERK dimerization without affecting EGF-stimulated ERK phosphorylation. The authors confirmed that DEL-22379 … by DEL22379 in …
Number of citations: 3 www.cell.com
A Herrero, P Crespo - Molecular & cellular oncology, 2016 - Taylor & Francis
… In consequence, DEL-22379 prevents ERK cytoplasmic, but not … However, DEL-22379 is well tolerated in mice and exhibits … Importantly, DEL-22379 is unaffected by drug resistance …
Number of citations: 4 www.tandfonline.com
L Fu, S Chen, G He, Y Chen, B Liu - Journal of Medicinal …, 2022 - ACS Publications
… are more sensitive to DEL-22379. In addition, DEL-22379 exhibited strong antitumor activity … xenograft models; similarly, DEL-22379 also significantly suppressed tumor progression in …
Number of citations: 11 pubs.acs.org
DB DiGiorno - 2016 - dataspace.princeton.edu
… as a mechanism of providing a stable interaction with MEK that should be deficient in doing so (D319N and D316N-D319N), and found that inhibiting dimerization using DEL-22379 did …
Number of citations: 0 dataspace.princeton.edu
DMDN Killer - AACR
… inhibitors, but not DEL-22379, inhibited melanoma formation, supporting that efficacy of DEL-22379 is tied to its inhibition of ERK dimerization. DEL-22379 also inhibited proliferation of …
Number of citations: 0 aacrjournals.org
A Herrero, A Pinto, P Colón-Bolea, B Casar, M Jones… - Cancer cell, 2015 - cell.com
… In light of DEL-22379 antitumor properties, we tested DEL-22379 efficiency in vivo using a colorectal cancer patientderived xenograft (PDX) model that faithfully recapitulates the human …
Number of citations: 136 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.